molecular formula C15H17N3O2S B6008987 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B6008987
M. Wt: 303.4 g/mol
InChI Key: IJFMSFYQWNSDMO-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a small molecule drug that belongs to the class of thioacetamide derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it has been suggested that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to a reduction in the availability of nucleotides required for DNA replication, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In vivo studies have shown that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has several advantages for lab experiments. Firstly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is a small molecule drug that can be easily synthesized and purified in high yield and purity. Secondly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further therapeutic development. However, there are also limitations to using 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide in lab experiments. Firstly, the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood, which limits our understanding of its potential therapeutic applications. Secondly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the study of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. This will help to identify potential therapeutic targets and improve our understanding of its potential applications. Secondly, in vivo studies are needed to evaluate the pharmacokinetics and toxicity of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. This will help to determine the safety and efficacy of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a potential therapeutic agent. Finally, further studies are needed to evaluate the potential of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide in combination with other chemotherapeutic agents. This will help to identify potential synergistic effects and improve the efficacy of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a therapeutic agent.
Conclusion
In conclusion, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is a promising small molecule drug that exhibits potent antitumor activity against various cancer cell lines. The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been optimized to produce the compound in high yield and purity. However, further studies are needed to elucidate the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide and evaluate its pharmacokinetics and toxicity. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has the potential to be developed into a therapeutic agent for the treatment of cancer, and further research in this area is warranted.

Synthesis Methods

The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide involves the reaction of 2-chloro-N-(1-phenylethyl)acetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base. The reaction yields 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a white solid with a purity of over 98%. The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been optimized to produce the compound in high yield and purity.

Scientific Research Applications

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-8-13(19)18-15(16-10)21-9-14(20)17-11(2)12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFMSFYQWNSDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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